molecular formula C15H24ClN B1473530 1-(3-Isopropylphenyl)cyclohexanamine hydrochloride CAS No. 676134-90-0

1-(3-Isopropylphenyl)cyclohexanamine hydrochloride

Cat. No. B1473530
CAS RN: 676134-90-0
M. Wt: 253.81 g/mol
InChI Key: RSWOLKFFCATTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isopropylphenyl)cyclohexanamine hydrochloride, also known as 1-IPCH, is an organic compound with a wide range of applications in the laboratory. It is a white crystalline solid with a melting point of 128-130°C and is soluble in water and ethanol. 1-IPCH is used in a variety of scientific research applications, including synthesis, drug delivery, and medical imaging. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Metabolic Studies

Research on compounds like pramiverine, which has a structural similarity to "1-(3-Isopropylphenyl)cyclohexanamine hydrochloride", focuses on their metabolism in various organisms, including humans and animals. These studies explore how the body processes and breaks down these chemicals, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Diekmann et al., 1976).

Anti-Inflammatory and Analgesic Activities

Compounds structurally related to "1-(3-Isopropylphenyl)cyclohexanamine hydrochloride" have been studied for their anti-inflammatory and analgesic properties. For instance, studies on cyclizine derivatives have shown that they can reduce inflammation and pain in animal models, indicating potential therapeutic uses for similar compounds in managing pain and inflammation (Ahmadi et al., 2012).

Organ Distribution Studies

Research on the distribution of similar compounds within the body, such as pramiverine, provides insights into how they are absorbed, distributed, and localized in various organs. This information is critical for assessing the safety and efficacy of potential pharmaceuticals, guiding dosing regimens, and understanding their mechanism of action (Steiner & Garbe, 1976).

properties

IUPAC Name

1-(3-propan-2-ylphenyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N.ClH/c1-12(2)13-7-6-8-14(11-13)15(16)9-4-3-5-10-15;/h6-8,11-12H,3-5,9-10,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOLKFFCATTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C2(CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Isopropylphenyl)cyclohexanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.